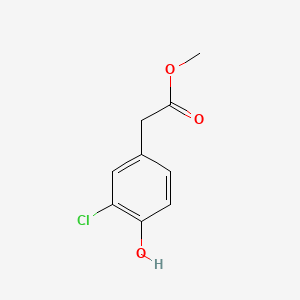

Methyl 3-chloro-4-hydroxyphenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-chloro-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBFEXJHCINJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205625 | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57017-95-5 | |

| Record name | Methyl 3-chloro-4-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57017-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057017955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-4-hydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLORO-4-HYDROXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53RG2QK7LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate

This guide provides a comprehensive technical overview of Methyl 3-chloro-4-hydroxyphenylacetate, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the compound's chemical and physical properties, synthesis, and known applications, while also exploring its potential biological significance based on related structures.

Introduction and Overview

This compound is a substituted phenylacetate derivative. While not a widely studied compound in its own right, it serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a chlorinated and hydroxylated benzene ring attached to a methyl acetate group, provides multiple sites for chemical modification, making it a versatile building block in organic synthesis.[1] The presence of both a phenol and an ester group allows for a range of chemical transformations, opening avenues for the creation of diverse molecular libraries. The related compound, 3-chloro-4-hydroxyphenylacetic acid, has been identified as a fungal metabolite and a major chlorinated metabolite of chlorotyrosine, suggesting a natural precedent for this chemical scaffold.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 57017-95-5 | [3][4] |

| Molecular Formula | C₉H₉ClO₃ | [3][5] |

| Molecular Weight | 200.62 g/mol | [5] |

| Appearance | White powder to Yellow to Brown Sticky Oil to Semi-Solid | [6] |

| Boiling Point | 175 °C @ 4 Torr | [4] |

| Purity | ≥98% | [3] |

| Storage | Sealed in a dry place at room temperature or 2-8°C in an inert atmosphere. | [6] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 3-chloro-4-hydroxyphenylacetic acid. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from its carboxylic acid precursor.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthesis methods.[7]

Materials:

-

3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 moles)

-

Methanol (250 ml)

-

p-toluenesulfonic acid (1.5 g)

-

Ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Combine 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid in a round-bottom flask.

-

Reflux the mixture overnight (approximately 18 hours).

-

After reflux, remove the excess methanol under vacuum to yield a thick tawny oil.

-

Dissolve the resulting oil in ether.

-

Wash the ether solution twice with deionized water in a separatory funnel.

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the ether by rotary evaporation to yield the final product, this compound, as a tawny oil.[7]

Validation: The purity of the product can be assessed by thin-layer chromatography (TLC) using a solvent system such as 2.5% v/v methanol in chloroform on a silica gel matrix.[7] The presence of a single major spot indicates a high degree of purity.

Applications and Biological Significance

This compound is primarily utilized as a chemical intermediate.[1] Its versatile structure makes it a key component in the synthesis of various agrochemicals, including herbicides and fungicides, which are crucial for crop protection.[1] In the pharmaceutical sector, it serves as a building block for the development of certain active pharmaceutical ingredients (APIs).[1]

Potential Biological Activities

While direct biological studies on this compound are limited, the biological activities of structurally related compounds provide insights into its potential applications.

-

Anticancer Potential: Phenylacetamide derivatives have demonstrated cytotoxic effects on various cancer cell lines.[8] For instance, certain substituted phenylacetamides have shown potent activity against MDA-MB468, PC12, and MCF7 cancer cells, inducing apoptosis through the upregulation of key signaling proteins.[8] This suggests that derivatives of this compound could be explored for their anticancer properties.

-

Antifungal Activity: Geranylated phenols and their phenylacetate derivatives have been shown to possess antifungal activity against pathogens like Botrytis cinerea.[9] The activity is influenced by the substitution pattern on the aromatic ring. This indicates that this compound could serve as a scaffold for developing new antifungal agents.

The following diagram illustrates the potential areas of biological investigation for this compound based on the activities of related compounds.

Caption: Potential biological activities of this compound.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Aromatic Protons (3H): Signals expected in the range of δ 6.8-7.3 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (-CH₂-) (2H): A singlet is expected around δ 3.6 ppm.

-

Methyl Protons (-OCH₃) (3H): A sharp singlet is anticipated around δ 3.7 ppm.

-

Phenolic Proton (-OH) (1H): A broad singlet, with its chemical shift dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): Expected around δ 172 ppm.

-

Aromatic Carbons (6C): Signals anticipated in the δ 115-155 ppm region.

-

Methylene Carbon (-CH₂-): Expected around δ 40 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm is likely.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z 200, with a characteristic M+2 isotope peak at m/z 202 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z 31) and the carbomethoxy group (-COOCH₃, m/z 59).

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of novel agrochemicals and pharmaceuticals. While direct biological data on this compound is sparse, the known activities of related phenylacetate and phenylacetamide derivatives suggest that it is a promising scaffold for further investigation, particularly in the areas of oncology and antifungal research. The synthetic protocol for its preparation is well-established and efficient. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential applications.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound - CAS:57017-95-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound, CasNo.57017-95-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Synthesis and in Vitro Antifungal Activity against Botrytis cinerea of Geranylated Phenols and Their Phenyl Acetate Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate (CAS 57017-95-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-chloro-4-hydroxyphenylacetate, a versatile chemical intermediate. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its relevance in the context of drug discovery and chemical biology based on the applications of its derivatives.

Chemical and Physical Properties

This compound is a substituted phenylacetate derivative. The following table summarizes its key chemical and physical properties gathered from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 57017-95-5 | |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | [2] |

| Boiling Point | 286.7°C at 760 mmHg | |

| Density | 1.314 g/cm³ | |

| IUPAC Name | methyl 2-(3-chloro-4-hydroxyphenyl)acetate | [2] |

| Synonyms | Methyl (3-chloro-4-hydroxyphenyl)acetate, Benzeneacetic acid, 3-chloro-4-hydroxy-, methyl ester | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid. A detailed experimental protocol is described in the literature, providing a straightforward method for its preparation in a laboratory setting.[3]

Fischer Esterification of 3-chloro-4-hydroxyphenylacetic acid

This procedure involves the acid-catalyzed esterification of 3-chloro-4-hydroxyphenylacetic acid with methanol.

Materials:

-

3-chloro-4-hydroxyphenylacetic acid

-

Methanol (MeOH)

-

p-Toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) as a catalyst

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

A mixture of 3-chloro-4-hydroxyphenylacetic acid, a catalytic amount of p-toluenesulfonic acid, and an excess of methanol is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether.

-

The ethereal solution is washed with water to remove the acid catalyst and any remaining water-soluble impurities.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration.

-

The solvent (diethyl ether) is evaporated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved through column chromatography if necessary.

Spectroscopic Data

Expected ¹H NMR Signals:

-

Aromatic protons: Signals in the aromatic region (typically δ 6.8-7.3 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene protons (-CH₂-): A singlet around δ 3.6 ppm.

-

Methyl ester protons (-OCH₃): A singlet around δ 3.7 ppm.

-

Phenolic proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Signals:

-

Carbonyl carbon (-C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic carbons: Multiple signals in the aromatic region (δ 115-155 ppm).

-

Methylene carbon (-CH₂-): A signal around δ 40 ppm.

-

Methyl ester carbon (-OCH₃): A signal around δ 52 ppm.

Expected IR Spectroscopy Bands:

-

O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1735 cm⁻¹.

-

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ester and phenol): Bands in the 1000-1300 cm⁻¹ region.

Expected Mass Spectrometry Fragmentation:

-

Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight (200.62).

-

Isotope Peak (M+2): An isotope peak at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom.

-

Key Fragments: Loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).

Applications in Drug Discovery and Chemical Biology

While this compound is primarily a chemical intermediate, its parent compound and derivatives have been explored for their biological activities. The scaffold of 3-chloro-4-hydroxyphenylacetic acid is a known fungal metabolite and has been utilized in the generation of screening libraries for drug discovery.[3][6]

Amide Library Synthesis and Biological Screening

A notable study involved the synthesis of a 20-membered amide library derived from this compound.[3] This library was generated through a solvent-free aminolysis procedure, reacting the methyl ester with a diverse set of primary amines.

Experimental Protocol for Amide Library Synthesis:

-

This compound is mixed with an equimolar amount of a primary amine.

-

The mixture is heated, typically at a temperature sufficient to drive the reaction without significant decomposition.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the resulting amide can be purified by techniques such as column chromatography or recrystallization.

The resulting library of amides was screened for biological activity against a panel of disease targets, including:

-

Antimalarial activity: Against Plasmodium falciparum.

-

Antitrypanosomal activity: Against Trypanosoma brucei rhodesiense.

-

Anticancer activity: Against a prostate cancer cell line.

This approach highlights the utility of this compound as a scaffold for generating novel chemical entities with potential therapeutic applications.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and a straightforward synthetic route. Its primary importance in the fields of research and drug development lies in its utility as a scaffold for creating diverse libraries of compounds for biological screening. The established protocols for its synthesis and derivatization, coupled with the potential for its derivatives to exhibit interesting biological activities, make it a compound of significant interest for medicinal chemists and chemical biologists. Further investigation into the biological effects of this compound and its derivatives may lead to the discovery of novel therapeutic agents.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 57017-95-5 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-hydroxyphenyl)acetic acid methyl ester, with the CAS number 53985-43-8, is a chlorinated derivative of 4-hydroxyphenylacetic acid, a compound of interest in various research fields, including as a fungal metabolite and a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the available chemical, physical, and synthetic data for this specific methyl ester. Due to the limited publicly available experimental data for the methyl ester, this guide also includes data for the parent compound, (3-Chloro-4-hydroxyphenyl)acetic acid, for comparative purposes and to provide a foundational understanding.

Chemical and Physical Properties

The quantitative data for (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester is sparse in the literature. The following tables summarize the available information for the methyl ester and its parent carboxylic acid.

Table 1: Chemical Identifiers

| Identifier | (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester | (3-Chloro-4-hydroxyphenyl)acetic Acid |

| CAS Number | 53985-43-8 | 33697-81-3[1] |

| Molecular Formula | C₉H₉ClO₃ | C₈H₇ClO₃[1] |

| Molecular Weight | 200.62 g/mol | 186.59 g/mol [1] |

| IUPAC Name | Methyl 2-(3-chloro-4-hydroxyphenyl)acetate | 2-(3-Chloro-4-hydroxyphenyl)acetic acid[1] |

| InChI | InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | InChI=1S/C8H7ClO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)[1] |

| InChIKey | ACBFEXJHCINJDS-UHFFFAOYSA-N | IYTUKSIOQKTZEG-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)Cc1ccc(c(c1)Cl)O | C1=CC(=C(C=C1CC(=O)O)Cl)O[1] |

Table 2: Physical Properties

| Property | (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester | (3-Chloro-4-hydroxyphenyl)acetic Acid |

| Melting Point | Data not available | 108-110 °C (lit.) |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Appearance | Tawny oil[2] | Solid |

| pKa | Data not available | 3.06 |

Spectroscopic Data

Table 3: Spectroscopic Data

| Spectrum | (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester | (3-Chloro-4-hydroxyphenyl)acetic Acid |

| ¹H NMR | Predicted shifts would be similar to the parent acid with an additional singlet for the methyl ester group (~3.7 ppm). | (399.65 MHz, CDCl₃) δ (ppm): 7.26, 7.09, 6.98, 3.56.[2] (399.65 MHz, DMSO-d₆) δ (ppm): 11.0, 10.0, 7.23, 7.02, 6.92, 3.47.[2] |

| ¹³C NMR | Predicted shifts would show a carbonyl carbon (~170 ppm), an alkoxy carbon (~50 ppm), and aromatic carbons similar to the parent acid. | Data not available |

| FT-IR | Expected peaks: O-H stretch (~3300 cm⁻¹), C=O stretch (~1735 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches. | Data available for KBr wafer and ATR-IR. |

| Mass Spectrum (EI) | Data not available | m/z: 186 (M+), 141, 143, 77, 51.[1] |

Experimental Protocols

Synthesis of (3-Chloro-4-hydroxyphenyl)acetic Acid Methyl Ester

A common method for the synthesis of (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester is through the Fischer esterification of the corresponding carboxylic acid.

Materials:

-

(3-Chloro-4-hydroxyphenyl)acetic acid (67 g, 0.38 moles)[2]

-

Methanol (250 ml)[2]

-

p-Toluenesulfonic acid (1.5 g)[2]

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure: [2]

-

A mixture of (3-Chloro-4-hydroxyphenyl)acetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours).[2]

-

The excess methanol is removed under vacuum, resulting in a thick tawny oil.[2]

-

The oil is dissolved in diethyl ether and washed twice with water.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The solution is filtered, and the ether is removed to yield the final product as a tawny oil.[2]

-

The purity of the product can be assessed by thin-layer chromatography (TLC) using a solvent system of 2.5% v/v methanol in chloroform on a silica gel matrix.[2]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways associated with (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester. Research on the parent compound, (3-Chloro-4-hydroxyphenyl)acetic acid, suggests its role as a fungal metabolite and its use in the development of screening libraries for medicinal chemistry. Structurally related hydroxyphenylacetic acid derivatives have been investigated for a variety of biological activities, including antioxidant and antimicrobial properties.

Given the lack of specific data, a hypothetical workflow for the initial biological screening of this compound is presented below. This workflow outlines a general approach to identify potential biological targets and mechanisms of action.

Based on the activities of similar phenolic compounds, a hypothetical signaling pathway that could be investigated is the MAPK/ERK pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and survival.

Conclusion

(3-Chloro-4-hydroxyphenyl)acetic acid methyl ester is a readily synthesizable compound. However, a significant gap exists in the publicly available literature regarding its specific physical properties, comprehensive spectral characterization, and biological activities. The data for its parent carboxylic acid provides a useful point of reference. Further experimental investigation is required to fully characterize this compound and to explore its potential applications in drug discovery and other scientific disciplines. Researchers are encouraged to perform detailed analytical and biological studies to elucidate the properties and potential of this molecule.

References

Methyl 3-chloro-4-hydroxyphenylacetate structure and substructure.

An In-depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the compound's structural characteristics, physicochemical properties, and established experimental protocols.

Chemical Structure and Identification

This compound is a derivative of phenylacetic acid. Its structure consists of a central benzene ring substituted with a methyl acetate group, a hydroxyl group, and a chlorine atom. The compound is achiral[1].

Key Identifiers:

-

IUPAC Name: Methyl 2-(3-chloro-4-hydroxyphenyl)acetate[2]

-

InChI: InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3[1]

-

InChIKey: ACBFEXJHCINJDS-UHFFFAOYSA-N[1]

-

SMILES: COC(=O)Cc1ccc(c(c1)Cl)O[1]

The core structure of this compound can be broken down into several key functional groups, or substructures, which dictate its chemical reactivity and properties.

Caption: Logical relationship of the core compound and its substructures.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Physical Form | Solid, Off-White to Pale Beige | [2][4] |

| Boiling Point | 175 °C (at 4 Torr) | [2][5] |

| 286.7 °C (at 760 mmHg) | [4] | |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) | [2][5] |

| pKa | 8.30 ± 0.18 (Predicted) | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid.

Reactants:

-

3-chloro-4-hydroxyphenylacetic acid (0.38 moles)

-

Methanol (250 ml)

-

p-Toluenesulfonic acid (1.5 g, as catalyst)

Procedure:

-

A mixture of 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours)[6].

-

Following the reflux period, excess methanol is removed under vacuum, resulting in a thick tawny oil[6].

-

The oil is dissolved in ether and washed twice with water[6].

-

The ethereal solution is dried over anhydrous sodium sulfate[6].

-

The solution is filtered, and the ether is evaporated to yield the final product as a tawny oil[6].

Purification and Analysis:

-

The purity of the resulting oil can be assessed using thin-layer chromatography (TLC) with a silica gel matrix and a solvent system of 2.5% v/v methanol in chloroform[6]. This analysis typically shows a largely homogeneous product with only trace amounts of unreacted acid at the origin[6].

Caption: Workflow for the synthesis of this compound.

Spectral Data

While complete spectral data for the methyl ester is not publicly detailed, the ¹H NMR spectrum of its parent compound, 3-chloro-4-hydroxyphenylacetic acid, provides critical insight into the chemical environment of the protons on the aromatic ring and the acetic acid moiety.

¹H NMR Spectrum of 3-Chloro-4-hydroxyphenylacetic Acid

| Assignment | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

| A | 7.26 | 11.0 |

| B | 7.088 | 10.0 |

| C | 6.976 | 7.228 |

| D | 7.0 | 7.017 |

| E | 3.563 | 6.917 |

| F | N/A | 3.469 |

| Data sourced from ChemicalBook for CAS 33697-81-3[7]. Note: Assignments A-F are as designated in the source and correspond to different protons in the molecule[7]. |

Applications and Chemical Context

This compound serves primarily as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a valuable building block.

-

Agrochemicals: It is a key intermediate in the manufacturing of various herbicides and fungicides, contributing to crop protection[8].

-

Pharmaceuticals: The compound is also utilized in the development of certain active pharmaceutical ingredients (APIs) for medicinal use[8].

Its parent acid, 3-chloro-4-hydroxyphenylacetic acid, is recognized as a fungal metabolite and a major chlorinated metabolite of chlorotyrosine[9][10]. This biological context underscores the relevance of this chemical scaffold in metabolic studies.

Caption: Application pathways for this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | 57017-95-5 [chemicalbook.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Profile of Methyl 3-chloro-4-hydroxyphenylacetate: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this technical guide serves as a consolidated resource on the current understanding of Methyl 3-chloro-4-hydroxyphenylacetate. Due to the limited publicly available data specifically detailing the biological activities of this compound, this document will focus on its chemical properties, synthesis, and the biological context of its parent compound, 3-chloro-4-hydroxyphenylacetic acid.

Chemical Identity and Properties

This compound is a chlorinated derivative of methyl 4-hydroxyphenylacetate. Key identifiers and properties are summarized below.

| Property | Value |

| CAS Number | 57017-95-5 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Synonyms | Methyl 2-(3-chloro-4-hydroxyphenyl)acetate, (3-Chloro-4-hydroxyphenyl)acetic acid methyl ester |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its parent carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid.

Experimental Protocol: Fischer Esterification

A common method for this conversion is the Fischer esterification. The general procedure involves reacting 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst.

Materials:

-

3-chloro-4-hydroxyphenylacetic acid

-

Methanol (excess, serves as solvent and reactant)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Ether

-

Water

Procedure:

-

A mixture of 3-chloro-4-hydroxyphenylacetic acid and an acid catalyst in excess methanol is refluxed. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The resulting residue is dissolved in a suitable organic solvent, such as ether.

-

The organic solution is washed with water to remove any remaining acid and methanol.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

Finally, the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported in the scientific literature. However, insights can be drawn from the known activities of its parent compound, 3-chloro-4-hydroxyphenylacetic acid (CHPAA), and related structures.

CHPAA is recognized as a fungal metabolite.[1] The presence of the chloro and hydroxyl groups on the phenyl ring suggests potential for various biological interactions. Derivatives of hydroxyphenylacetic acids have been investigated for a range of applications. For instance, some studies have explored the anti-inflammatory and analgesic properties of related compounds.[2]

Furthermore, the core structure of hydroxyphenylacetic acid is a known scaffold in medicinal chemistry and agrochemistry. It serves as an intermediate in the synthesis of more complex molecules with desired biological activities.[3][4]

It is important to note that the esterification of the carboxylic acid group in CHPAA to form this compound will alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These changes can significantly impact its biological activity, including absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its interaction with biological targets.

Future Directions and Research Opportunities

The lack of specific data on the biological activity of this compound highlights a significant research gap. Future investigations could explore a variety of potential activities, including but not limited to:

-

Antimicrobial assays: To determine if the compound exhibits any inhibitory activity against bacteria or fungi.

-

Anticancer screening: To assess its potential cytotoxic effects on various cancer cell lines.

-

Enzyme inhibition assays: To investigate its ability to modulate the activity of specific enzymes.

-

Anti-inflammatory studies: To evaluate its potential to reduce inflammation in cellular or animal models.

A systematic screening of this compound in various biological assays is warranted to elucidate its pharmacological profile.

Conclusion

While this compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, there is a clear need for comprehensive studies to determine its specific pharmacological effects. The information available on its parent compound, 3-chloro-4-hydroxyphenylacetic acid, provides a starting point for formulating hypotheses, but dedicated research is essential to uncover the true biological profile of the methyl ester derivative. This guide serves as a call to the scientific community to explore the untapped potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 3-Chloro-4-hydroxyphenylacetic acid | C8H7ClO3 | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Chlorinated Phenylacetic Acid Analogs as Fungal Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Methyl 3-chloro-4-hydroxyphenylacetate is not a documented fungal metabolite based on current scientific literature, a diverse array of structurally related chlorinated aromatic compounds, including derivatives of phenylacetic acid, are naturally produced by various fungi. These metabolites are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biosynthesis, isolation, and biological significance of chlorinated phenylacetic acid analogs and related compounds from fungal sources.

Fungi, particularly wood- and forest litter-degrading species, are prolific producers of chlorinated organic molecules.[1][2] The biosynthesis of these compounds highlights the diverse metabolic capabilities of fungi and their role in the natural cycling of halogens. Understanding the production and function of these metabolites can open new avenues for the discovery of novel therapeutic agents and agrochemicals.

Biosynthesis of Chlorinated Aromatic Fungal Metabolites

The biosynthesis of chlorinated secondary metabolites in fungi is a complex process involving the integration of halogenation reactions into various metabolic pathways. While the direct biosynthetic pathway for a chloro-hydroxyphenylacetate from fungi is not explicitly detailed, the general mechanisms for the production of chlorinated aromatic compounds have been studied.

Chlorination is typically an early step in the biosynthetic pathway of these metabolites.[3] Fungi utilize chloroperoxidase enzymes to incorporate chlorine atoms into organic molecules. The biosynthesis of many chlorinated aromatic compounds starts from common metabolic precursors, such as those derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylacetic acid (PAA) itself is a known fungal metabolite and can be a precursor for various derivatives.[4][5][6]

The general proposed pathway involves the hydroxylation of phenylacetic acid to form hydroxyphenylacetic acids, which can then be chlorinated. For instance, fungi are known to hydroxylate PAA to 2-hydroxyphenylacetate (2-HPA) and 4-hydroxyphenylacetate (4-HPA).[7] Subsequent chlorination of such intermediates would lead to compounds structurally similar to this compound.

Diagram: Proposed Biosynthetic Pathway of a Chlorinated Hydroxyphenylacetic Acid Analog

A proposed biosynthetic route to chlorinated hydroxyphenylacetic acid analogs in fungi.

Isolation and Purification of Fungal Metabolites

The isolation of chlorinated aromatic compounds from fungal cultures is a multi-step process that requires careful selection of extraction and chromatographic techniques.

Experimental Protocol: General Isolation and Purification of Fungal Metabolites

-

Fungal Cultivation:

-

Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast-Malt-Glucose medium).[8][9]

-

Incubate the culture under appropriate conditions of temperature, agitation, and aeration for a period sufficient for the production of secondary metabolites (typically 7-21 days).[9]

-

-

Extraction:

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.[9] The choice of solvent may be optimized based on the polarity of the target compound.

-

Extract the fungal mycelium separately, often after homogenization, using a suitable solvent system.

-

-

Purification:

-

Concentrate the crude extracts under reduced pressure.

-

Subject the concentrated extract to chromatographic separation. This typically involves multiple steps:

-

Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate) to fractionate the extract.

-

Thin Layer Chromatography (TLC): Monitor the separation and identify fractions containing the compounds of interest.[10]

-

High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reversed-phase or normal-phase HPLC to obtain the pure compound.

-

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

-

Diagram: Experimental Workflow for Fungal Metabolite Isolation

A generalized workflow for the isolation and purification of fungal secondary metabolites.

Biological Activities of Chlorinated Fungal Metabolites

Chlorinated aromatic compounds produced by fungi exhibit a range of biological activities. The presence and position of chlorine atoms on the aromatic ring can significantly influence the molecule's potency and mode of action.[8][11]

Table 1: Biological Activities of Selected Chlorinated Fungal Metabolites

| Compound Class | Example(s) | Producing Fungi | Biological Activity | Reference(s) |

| Chlorinated Anisyl Metabolites | 3,5-Dichloro-4-methoxybenzyl alcohol | Stropharia sp. | Chitin synthase inhibition | [8] |

| Chlorinated Phenols | Drosophilin A | Stropharia sp. | Antifungal, enzyme inhibition | [8] |

| Chlorinated Isocoumarins | 5-Chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarin | Periconia macrospinosa | Not specified | [3] |

| Chlorinated Flavonoids | Aspergivone A | Aspergillus candidus | Antimicrobial | [12] |

The toxicity of chlorinated phenols generally increases with the degree of chlorination.[11] The primary mode of toxic action for many of these compounds is the uncoupling of oxidative phosphorylation.[13] This property makes them of interest as potential antimicrobial agents, as they can disrupt cellular energy production in pathogenic microorganisms.

Experimental Protocol: Antifungal Activity Assay (Disc Diffusion)

-

Prepare Inoculum: Prepare a standardized suspension of the target fungal pathogen in sterile saline or broth.

-

Plate Inoculation: Evenly spread the fungal inoculum onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar).

-

Disc Application:

-

Impregnate sterile paper discs with a known concentration of the purified fungal metabolite dissolved in a suitable solvent.

-

Place the discs onto the inoculated agar surface.

-

Include a solvent-only disc as a negative control and a disc with a known antifungal agent as a positive control.

-

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited). The size of the zone correlates with the antifungal activity of the compound.

Conclusion

While this compound is not established as a fungal metabolite, the study of structurally similar chlorinated aromatic compounds from fungi presents a promising field for the discovery of new bioactive molecules. The ability of fungi to synthesize these diverse compounds, coupled with their potent biological activities, underscores the importance of continued research into fungal secondary metabolism. The protocols and information presented in this guide provide a foundation for researchers and drug development professionals to explore this fascinating area of natural product chemistry.

References

- 1. Significant Biogenesis of Chlorinated Aromatics by Fungi in Natural Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of chlorine-containing metabolites of Periconia macrospinosa - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Elucidating the role of the phenylacetic acid metabolic complex in the pathogenic activity of Rhizoctonia solani anastomosis group 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio.kuleuven.be [bio.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. Fungal degradation of phenylacetate focusing on CRISPR/Cas9-assisted characterization of two oxidative enzyme genes of Akanthomyces muscarius AM1091 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. Isolation, identification, and antibacterial evaluation of endophytic fungi from Gannan navel orange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotechrep.ir [biotechrep.ir]

- 11. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products | MDPI [mdpi.com]

- 13. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 3-chloro-4-hydroxyphenylacetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-hydroxyphenylacetate is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical properties, established synthetic protocols, and its role in the development of bioactive molecules. Spectroscopic data are presented to aid in its characterization, and experimental procedures are outlined for its synthesis.

Introduction

This compound, with the CAS number 57017-95-5, is a substituted phenylacetate ester. Its chemical structure, featuring a chlorinated and hydroxylated benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of the chloro and hydroxyl groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide aims to be a comprehensive resource for researchers and professionals working with this important compound.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [3][4] |

| Molecular Weight | 200.62 g/mol | [3][4] |

| Boiling Point | 286.7 °C | [1] |

| Density | 1.314 g/cm³ | [1] |

| Physical Form | Yellow to Brown Sticky Oil to Semi-Solid | [5] |

| Storage Temperature | 2-8°C in an inert atmosphere | [5] |

Spectroscopic Data

Characterization of this compound is crucial for its identification and quality control in synthetic processes. While experimental spectra for the methyl ester are not widely published, data for its immediate precursor, 3-chloro-4-hydroxyphenylacetic acid, are available and provide a close reference for the expected spectral features.

For 3-chloro-4-hydroxyphenylacetic acid (CAS: 33697-81-3):

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm): 7.26, 7.088, 6.976, 3.563 |

| ¹H NMR (399.65 MHz, DMSO-d₆) | δ (ppm): 11.0, 10.0, 7.228, 7.017, 6.917, 3.469 |

| Mass Spectrum (EI-B) | Top 5 Peaks (m/z): 141, 143, 186, 77, 51 |

Note: The ¹H NMR spectrum of this compound would be expected to show a singlet for the methyl ester protons around 3.7 ppm, in addition to the aromatic and methylene proton signals.

Experimental Protocols

The most common and straightforward synthesis of this compound is through the Fischer esterification of 3-chloro-4-hydroxyphenylacetic acid.

Synthesis of this compound [6]

-

Reactants:

-

3-chloro-4-hydroxyphenylacetic acid (67 g, 0.38 moles)

-

Methanol (250 ml)

-

p-toluenesulfonic acid (1.5 g)

-

-

Procedure:

-

A mixture of 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours).

-

The excess methanol is removed under vacuum, resulting in a thick tawny oil.

-

This oil is dissolved in ether and washed twice with water.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The solution is filtered, and the ether is removed to yield the final product as a tawny oil.

-

-

Purification and Analysis:

-

Thin-layer chromatography (TLC) using a solvent system of 2.5% v/v methanol in chloroform on a silica gel matrix can be used to assess the purity of the product. The product should appear as a single spot with minimal impurities at the origin, which would indicate unreacted acid.[6]

-

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of commercial products. Its functional groups allow for further chemical modifications to build more complex and biologically active molecules.

-

Pharmaceuticals: It is employed in the development of certain active pharmaceutical ingredients (APIs).[1] While specific drug synthesis pathways starting directly from this ester are not frequently detailed in public literature, its structural motif is present in various pharmacologically active compounds.

-

Agrochemicals: This compound is a key intermediate in the production of herbicides and fungicides, contributing to crop protection and agricultural efficiency.[1]

Logical Relationships and Workflows

The synthesis of this compound is a standard esterification reaction. The logical workflow from starting material to product is illustrated below.

The general utility of this compound as a synthetic intermediate can be visualized as follows:

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important building block in the production of a range of chemical products. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to support the work of researchers and professionals in the fields of chemistry and drug development. Further research into novel applications of this compound could lead to the development of new and improved pharmaceuticals and agrochemicals.

References

- 1. This compound [myskinrecipes.com]

- 2. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | 57017-95-5 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

The Pivotal Role of Methyl 3-chloro-4-hydroxyphenylacetate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Methyl 3-chloro-4-hydroxyphenylacetate, a versatile synthetic intermediate, is emerging as a crucial building block in the landscape of medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its significant role in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental protocols, and conceptual frameworks to facilitate further innovation in the field.

Core Chemical and Physical Properties

This compound is a substituted phenylacetate ester. The presence of a chlorine atom at the meta position and a hydroxyl group at the para position of the phenyl ring, combined with the methyl ester functionality, provides multiple reactive sites for chemical modification. This strategic placement of functional groups allows for its use as a scaffold in the generation of diverse molecular libraries for drug discovery.

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 57017-95-5 |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid[1] |

| Boiling Point | 286.7°C |

| Density | 1.314 g/cm³ |

Synthesis and Derivatization: A Gateway to Bioactive Molecules

The primary synthesis of this compound involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. This foundational reaction is both efficient and scalable, making the compound readily accessible for further chemical exploration.

Experimental Protocol: Synthesis of this compound[2]

-

Reactants: 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml).

-

Procedure:

-

A mixture of the reactants is refluxed overnight (approximately 18 hours).

-

The excess methanol is removed under vacuum, yielding a thick oil.

-

The oil is dissolved in ether, washed twice with water, and dried over anhydrous sodium sulfate.

-

The ethereal solution is filtered, and the ether is removed to yield the final product.

-

-

Purification: Thin-layer chromatography using a 2.5% v/v methanol in chloroform solvent and a silica gel matrix can be used to assess purity.

The true value of this compound in medicinal chemistry is realized in its role as a versatile scaffold for generating libraries of new chemical entities. The ester and phenolic hydroxyl groups serve as handles for a variety of chemical transformations, including amidation, etherification, and nucleophilic substitution.

A notable application is the creation of amide libraries through direct aminolysis. This approach allows for the rapid generation of a diverse set of compounds with potential biological activity.

Experimental Protocol: Generation of an Amide Library from this compound[3]

-

Reactants: this compound (0.25 mmol) and a diverse series of primary amines (0.5 mL).

-

Procedure:

-

The methyl ester and the primary amine are mixed and stirred for 16 hours at room temperature in a solvent-free environment.

-

The reaction mixture is dried under a stream of nitrogen and then under high vacuum.

-

The residue is redissolved in a 1:1 mixture of dichloromethane and methanol and pre-adsorbed onto silica gel.

-

Purification is achieved through column chromatography.

-

The following diagram illustrates the general workflow for synthesizing this compound and its subsequent derivatization to an amide library.

References

A Technical Guide to the Preliminary Biological Screening of Methyl 3-chloro-4-hydroxyphenylacetate

This guide provides a comprehensive framework for conducting a preliminary biological screening of Methyl 3-chloro-4-hydroxyphenylacetate, a derivative of the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid.[1][2] The strategic selection of in vitro assays detailed herein is informed by the structural characteristics of the molecule and the known biological activities of related chlorophenylacetic acid derivatives.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound is a synthetic derivative of a naturally occurring fungal metabolite.[2] Natural products and their analogues have historically been a rich source of novel therapeutic agents.[4] The parent compound, 3-chloro-4-hydroxyphenylacetic acid, possesses a phenolic group and a halogenated aromatic ring, features that are often associated with a range of biological activities. The methylation of the carboxylic acid group to form the ester, this compound, alters its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and cellular uptake.

A preliminary screening of this compound has already demonstrated a lack of significant cytotoxicity and antiparasitic activity at a concentration of 10 μM against a human prostate cancer cell line (LNCaP), Trypanosoma brucei brucei, and Plasmodium falciparum.[2] However, its derivatives have shown an interesting effect on the lipid content of prostate cancer cells, suggesting a potential role in modulating cellular metabolism.[2] This guide will therefore outline a broader preliminary screening cascade to further explore the therapeutic potential of this molecule.

The Rationale for In Vitro Screening

Preliminary drug discovery relies heavily on in vitro assays to efficiently and cost-effectively screen large numbers of compounds.[5][6] These assays provide a controlled environment to assess the biological activity of a compound, offering insights into its potential mechanisms of action before advancing to more complex and expensive in vivo studies.[7][8] The use of cell-based and cell-free assays allows for high-throughput screening, accelerating the identification of promising lead compounds.[9]

I. Cytotoxicity Screening: The Foundational Assay

A. Scientific Rationale

The initial step in evaluating any compound for therapeutic potential is to determine its cytotoxicity. This establishes a therapeutic window, defining the concentration range at which the compound can exert a biological effect without causing significant harm to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

B. Experimental Protocol: MTT Assay

-

Cell Culture:

-

Culture a relevant human cell line (e.g., HeLa, HEK293, or a cancer cell line like LNCaP) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

C. Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 | 100 |

| 0.1 | 1.23 | 98.4 |

| 1 | 1.20 | 96.0 |

| 10 | 1.15 | 92.0 |

| 50 | 0.98 | 78.4 |

| 100 | 0.65 | 52.0 |

D. Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity Screening

A. Scientific Rationale

Given that the parent compound is of fungal origin, it is prudent to investigate its potential antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] This assay assesses the lowest concentration of a substance that prevents visible growth of a microorganism.

B. Experimental Protocol: Broth Microdilution

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) in their respective broth media overnight.

-

Dilute the microbial cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

To aid in visualization, a growth indicator like resazurin can be added.

-

C. Data Presentation

| Microorganism | MIC (µg/mL) of Compound | MIC (µg/mL) of Standard |

| S. aureus | >128 | 4 |

| E. coli | 64 | 8 |

| C. albicans | >128 | 2 |

III. Antioxidant Activity Screening

A. Scientific Rationale

Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid spectrophotometric method for assessing antioxidant capacity.[11] The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

B. Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the compound solution to 150 µL of the DPPH solution.

-

Include a blank (methanol only) and a positive control (ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

C. Data Presentation

| Concentration (µg/mL) | % DPPH Scavenging |

| 10 | 15.2 |

| 25 | 35.8 |

| 50 | 58.1 |

| 100 | 85.3 |

| IC50 | 42.5 µg/mL |

IV. Anti-inflammatory Activity Screening

A. Scientific Rationale

Phenylacetic acid derivatives have been explored for their anti-inflammatory potential.[12] A simple in vitro method to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay. Inflammation can lead to the denaturation of proteins. A compound that can prevent heat-induced denaturation of albumin may possess anti-inflammatory properties.

B. Experimental Protocol: Inhibition of Albumin Denaturation

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the compound.

-

A similar volume of distilled water serves as the control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 15 minutes.

-

Then, induce denaturation by heating at 70°C for 5 minutes.

-

-

Measurement:

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

-

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

C. Experimental Workflow

Caption: Workflow for the inhibition of albumin denaturation assay.

V. Antiparasitic Activity Screening

A. Scientific Rationale

Although initial screening showed no significant activity at 10 µM, it is valuable to understand the methodology for assessing antiparasitic activity, as derivatives of this compound may show enhanced potency.[2] Assays for Trypanosoma brucei brucei (the causative agent of African trypanosomiasis) and Plasmodium falciparum (the causative agent of malaria) often rely on cell viability indicators.

B. Experimental Protocol: Antiparasitic Assays

-

Anti-trypanosomal Assay:

-

Culture T. brucei brucei in a suitable medium.

-

Dispense the parasites into a 96-well plate.

-

Add serial dilutions of the compound and incubate for 48 hours.

-

Add a viability reagent like resazurin and incubate for a further 24 hours.

-

Measure fluorescence to determine parasite viability.

-

-

Anti-malarial Assay:

-

Culture synchronized P. falciparum in human erythrocytes.

-

Add serial dilutions of the compound to the parasite cultures.

-

Incubate for 72 hours.

-

Quantify parasite growth using a DNA-intercalating dye like SYBR Green I and measure fluorescence.

-

VI. Assessment of Effects on Cellular Lipid Content

A. Scientific Rationale

Given the finding that derivatives of this compound can reduce cellular lipid levels in prostate cancer cells, it is important to have a method to quantify this effect.[2] A common method involves staining the cells with a lipophilic dye like Nile Red, followed by quantification using fluorescence microscopy or flow cytometry.

B. Experimental Protocol: Nile Red Staining

-

Cell Treatment:

-

Culture cells (e.g., PC-3 prostate cancer cells) on glass coverslips in a 24-well plate.

-

Treat the cells with the compound at a non-toxic concentration for 24-48 hours.

-

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with a Nile Red solution (e.g., 1 µg/mL) for 15 minutes. Nile Red stains neutral lipids red and phospholipids yellow-gold.

-

-

Imaging and Quantification:

-

Mount the coverslips on microscope slides.

-

Visualize the lipid droplets using a fluorescence microscope with appropriate filters.

-

Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

-

Conclusion

This technical guide provides a structured and scientifically grounded approach to the preliminary biological screening of this compound. By systematically evaluating its cytotoxicity, antimicrobial, antioxidant, anti-inflammatory, antiparasitic, and lipid-modulating properties, researchers can build a comprehensive profile of this compound's biological activities. The detailed protocols and rationale provided herein are designed to ensure that the generated data is robust, reproducible, and can effectively guide future drug development efforts.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

Methyl 3-chloro-4-hydroxyphenylacetate: A Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-chloro-4-hydroxyphenylacetate is a synthetic organic compound that holds potential as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Its chemical structure, featuring a chlorinated and hydroxylated phenyl ring attached to a methyl acetate group, provides a scaffold for further chemical modifications to generate a diverse range of derivatives with potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications, with a particular emphasis on data relevant to drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the following molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| CAS Number | 57017-95-5 | [2] |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | [3] |

| Storage Temperature | 2-8°C in an inert atmosphere | [3] |

Spectroscopic Data

1H NMR Data for 3-chloro-4-hydroxyphenylacetic acid

| Solvent | Chemical Shift (ppm) and Multiplicity |

| CDCl₃ | 7.26 (d), 7.09 (d), 6.98 (dd), 3.56 (s) |

| DMSO-d₆ | 12.3 (s, broad), 10.0 (s, broad), 7.23 (d), 7.02 (d), 6.92 (dd), 3.47 (s) |

Mass Spectrometry Data for 3-chloro-4-hydroxyphenylacetic acid

| Ionization Mode | Major m/z Peaks |

| Electron Ionization (EI) | 186 (M+), 141, 143, 77, 51 |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor.

Experimental Protocol: Fischer Esterification

Reactants:

-

3-chloro-4-hydroxyphenylacetic acid

-

Methanol (in excess, serves as both reactant and solvent)

-

p-toluenesulfonic acid (catalyst)

Procedure:

-

A mixture of 3-chloro-4-hydroxyphenylacetic acid (0.38 moles), p-toluenesulfonic acid (1.5 g), and methanol (250 ml) is refluxed overnight (approximately 18 hours).

-

The excess methanol is removed under vacuum, yielding a thick oil.

-

The oil is dissolved in diethyl ether and washed twice with water.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The ether is removed by evaporation to yield the final product, this compound, as a tawny oil.

Potential Biological Activities and Applications

While direct biological activity data for this compound is limited in the public domain, its structural similarity to other biologically active phenylacetic acid derivatives suggests potential applications in drug discovery. It is primarily considered a key intermediate for the synthesis of more complex molecules with potential therapeutic value.[4][5]

Potential as an Intermediate in Drug Synthesis

The chemical structure of this compound allows for further functionalization at the hydroxyl and ester groups, as well as on the aromatic ring, making it a versatile starting material for the synthesis of a variety of derivatives. These derivatives could be screened for a range of biological activities.

Experimental Protocols for Biological Evaluation

The following are examples of experimental protocols that could be employed to evaluate the biological activity of this compound and its derivatives. These protocols are based on methodologies used for structurally related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ value.

Potential Metabolic Pathway

While the specific metabolic fate of this compound in biological systems has not been elucidated, the catabolism of the related compound, 4-hydroxyphenylacetate, in microorganisms provides a potential model for its degradation. The 4-hydroxyphenylacetate catabolic pathway involves a series of enzymatic reactions that break down the aromatic ring.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the fields of medicine and agriculture. While direct biological data on this specific molecule is sparse, the established reactivity of its functional groups and the biological activities of its derivatives warrant further investigation. The experimental protocols and metabolic pathway information provided in this guide offer a framework for future research into the properties and applications of this versatile compound. Further studies are needed to fully characterize its spectroscopic properties, elucidate its biological activities, and explore its potential as a lead scaffold in drug discovery programs.

References

Methodological & Application

Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals